molecular formula C21H18ClN5O2S2 B2439945 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1226446-69-0

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2439945
CAS RN: 1226446-69-0
M. Wt: 471.98
InChI Key: QWKDWFASCPILIS-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have the ability to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . They exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Thiadiazole is the bioisostere of pyrimidine and oxadiazole . Therefore, compounds bearing this moiety present a broad spectrum of pharmacological properties . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .


Physical And Chemical Properties Analysis

Thiadiazole derivatives are known for their mesoionic nature, which allows them to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Antimycotic Applications

Research into antimycotic compounds such as sertaconazole, which shares a part of its chemical structure with imidazole-based compounds, demonstrates the potential of these molecules in treating fungal infections. Studies by Nasarre et al. (1992) and Pedragosa et al. (1992) have shown the efficacy and safety of sertaconazole in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, highlighting the therapeutic potential of such chemicals in antifungal applications (Nasarre et al., 1992) (Pedragosa et al., 1992).

Anti-Inflammatory and Analgesic Research

Studies on non-steroidal anti-inflammatory compounds like the novel agent ST-679, as discussed by Annunziato and di Renzo (1993), provide insights into the pharmacokinetic parameters essential for assessing bioequivalence and therapeutic efficacy. This research could imply similar pharmacokinetic studies for the compound , focusing on its potential anti-inflammatory or analgesic effects (Annunziato & di Renzo, 1993).

Nephrotoxicity and Antibiotic Research

Investigations into the nephrotoxicity of cefazedone and its comparison with other antibiotics, as conducted by Mondorf Aw (1979), suggest a pathway for researching the safety and efficacy of novel compounds. This research could guide studies on the renal safety profile of new drugs and their potential interactions with other therapeutic agents (Mondorf Aw, 1979).

Metabolism and Excretion Studies

Research into the metabolism and excretion of drugs, exemplified by the study on mirabegron by Takusagawa et al. (2012), highlights the importance of understanding how drugs are processed by the body. This knowledge is crucial for optimizing dosing regimens and minimizing potential side effects (Takusagawa et al., 2012).

Pharmacokinetic Research in Special Populations

Liukas et al. (2011) conducted a study on the pharmacokinetics of intravenous paracetamol in elderly patients, emphasizing the need for tailored pharmacokinetic evaluations in specific populations. Such research could be relevant for the compound , especially in determining appropriate dosing for different demographic groups (Liukas et al., 2011).

Mechanism of Action

The mechanism of action of thiadiazole derivatives is generally associated with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S2/c1-13-25-26-20(31-13)24-19(28)12-30-21-23-11-18(14-3-9-17(29-2)10-4-14)27(21)16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKDWFASCPILIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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